

Application Notes and Protocols for Mild Alkyne Synthesis from Enolizable Aldehydes

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Compound of Interest

Compound Name: *Dimethyl (1-Diazo-2-oxopropyl)phosphonate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of alkynes from enolizable aldehydes under mild conditions, a critical transformation in medicinal chemistry and materials science. The presented methods, primarily the Ohira-Bestmann reaction and a phosphazene-based one-pot procedure, are selected for their compatibility with sensitive functional groups and minimization of side reactions like aldol condensation, which are common with base-labile enolizable aldehydes.

Introduction

The conversion of aldehydes to alkynes is a fundamental one-carbon homologation in organic synthesis. However, enolizable aldehydes present a significant challenge under traditional basic conditions, readily undergoing self-condensation. The methodologies detailed herein offer robust and mild alternatives to circumvent this issue, providing efficient access to terminal alkynes.

Two primary methods are highlighted:

- The Ohira-Bestmann Reaction: This reaction utilizes **dimethyl (1-diazo-2-oxopropyl)phosphonate** (the Ohira-Bestmann reagent) in the presence of a mild base like potassium carbonate in methanol. It allows for the gentle conversion of enolizable aldehydes to their corresponding terminal alkynes.^{[1][2]} An in-situ generation of the Ohira-Bestmann

reagent offers a safer and more scalable approach, avoiding the isolation of the potentially hazardous diazo compound.[3][4]

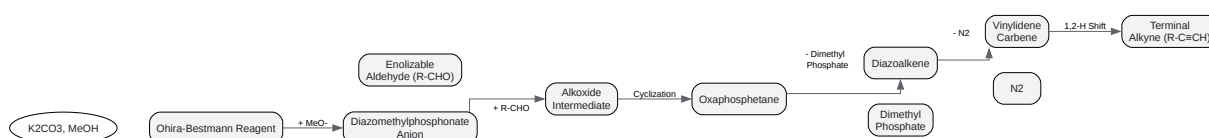
- **One-Pot Synthesis via Enol Nonaflates:** This method involves the conversion of an enolizable carbonyl compound into an enol nonaflate intermediate, which then undergoes elimination to form the alkyne.[5][6] The use of phosphazene bases in combination with nonafluorobutane-1-sulfonyl fluoride (NfF) allows this transformation to proceed under mild conditions with good to excellent yields.[5][6]

Method 1: The Ohira-Bestmann Reaction

The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is a reliable method for the synthesis of terminal alkynes from a wide range of aldehydes, including those that are enolizable.[2] The reaction proceeds under mild, basic conditions, typically using potassium carbonate in methanol at room temperature.[7]

Reaction Mechanism

The reaction is initiated by the deacetylation of the Ohira-Bestmann reagent by a methoxide anion, generated from methanol and potassium carbonate. This forms a diazomethylphosphonate anion, which then attacks the aldehyde to form an oxaphosphetane intermediate. Subsequent elimination of dimethyl phosphate and loss of nitrogen gas affords a vinylidene carbene, which undergoes a 1,2-hydride shift to yield the terminal alkyne.[2][8]



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Caption: Mechanism of the Ohira-Bestmann Reaction.

Quantitative Data

The following table summarizes the yields of terminal alkynes synthesized from various enolizable aldehydes using the Ohira-Bestmann reaction.

Aldehyde Substrate	Product	Yield (%)	Reference
Undecanal	1-Dodecyne	56	
Cyclohexanecarboxaldehyde	Ethynylcyclohexane	92	[4]
(S)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal	(S)-tert-Butyl (1-ethynyl-2-phenylethyl)carbamate	85	[9]
3-Phenylpropanal	4-Phenyl-1-butyne	81	[10]
3-Bromo-4-methoxybenzaldehyde	2-Bromo-4-ethynyl-1-methoxybenzene	83	[10][11]

Experimental Protocols

Protocol 1.1: General Procedure for the Ohira-Bestmann Reaction

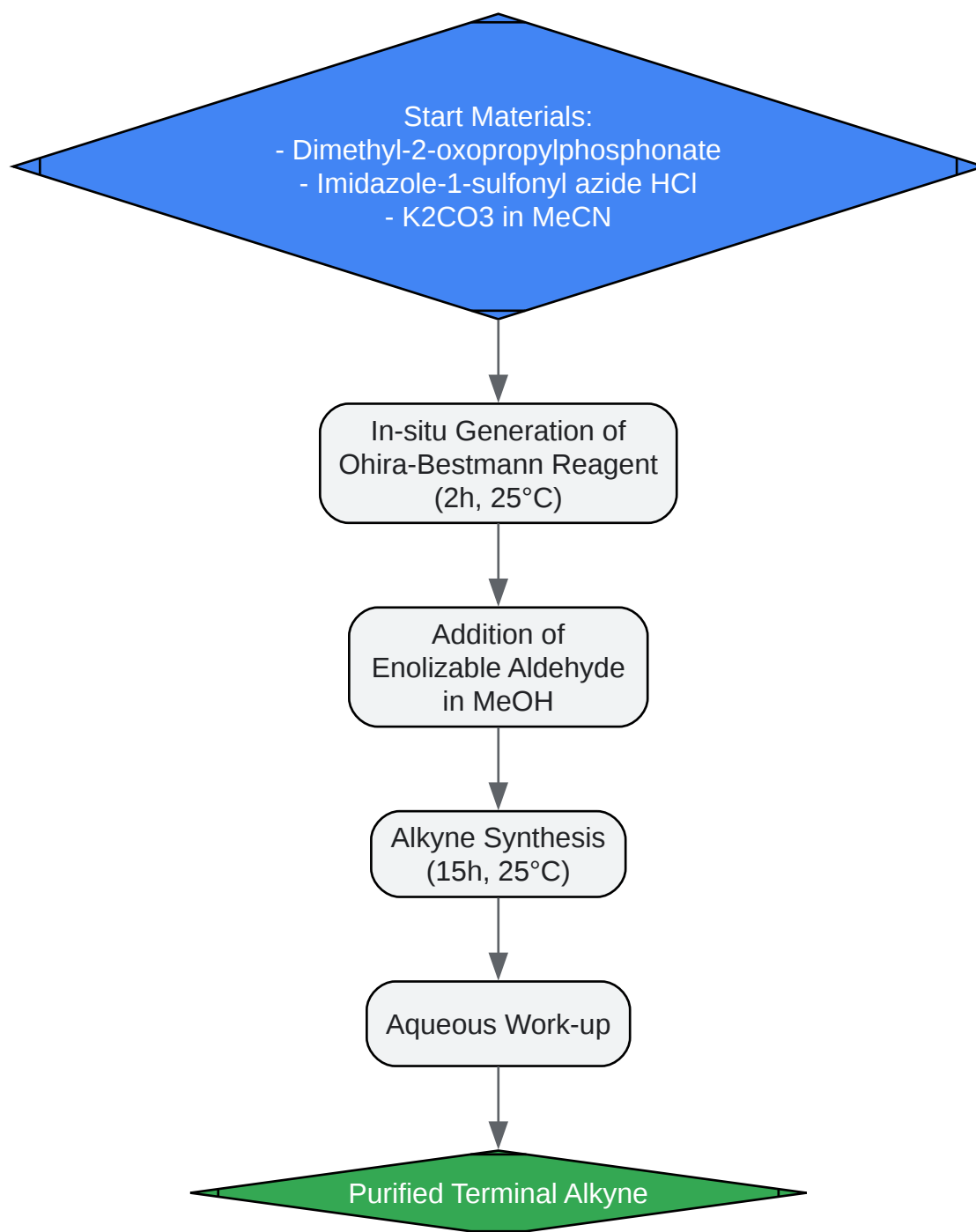
- To a stirred solution of the enolizable aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).
- To this suspension, add a solution of **dimethyl (1-diazo-2-oxopropyl)phosphonate** (the Ohira-Bestmann reagent) (1.2-1.5 equiv) in methanol.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the terminal alkyne.

Protocol 1.2: In-situ Generation of the Ohira-Bestmann Reagent[3][4]

This protocol is advantageous for its safety and scalability.

- To a suspension of potassium carbonate (3.0 equiv) in acetonitrile, add dimethyl-2-oxopropylphosphonate (1.5 equiv) and imidazole-1-sulfonyl azide hydrochloride (1.5 equiv).
- Stir the mixture at 25 °C for 2 hours to generate the Ohira-Bestmann reagent in situ.
- Add a solution of the enolizable aldehyde (1.0 equiv) in methanol.
- Continue stirring at 25 °C for 15 hours.
- Work-up the reaction by adding water and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The aqueous waste products are easily removed, often leaving a product of sufficient purity for subsequent steps without the need for column chromatography.[3][4]



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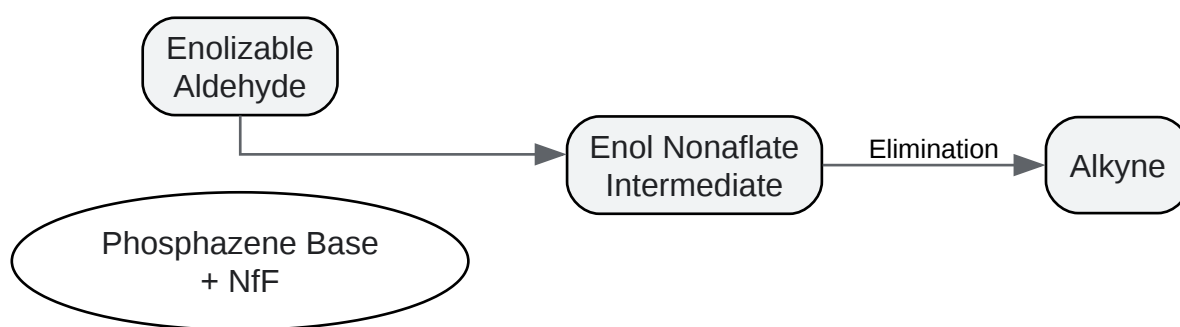
Caption: Workflow for In-situ Ohira-Bestmann Reaction.

Method 2: One-Pot Synthesis via Enol Nonaflates

This method provides a general one-step synthesis of both terminal and internal alkynes from enolizable carbonyl compounds.[5][6] The use of phosphazene bases and nonafluorobutane-1-sulfonyl fluoride (NfF) allows for a mild and efficient transformation.[5][6]

Reaction Mechanism

The reaction proceeds through the formation of an enol nonaflate intermediate from the enolizable aldehyde. The strong phosphazene base then induces elimination of the nonaflate group to furnish the carbon-carbon triple bond.



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Caption: Pathway for Alkyne Synthesis via Enol Nonaflates.

Quantitative Data

The following table presents the yields for the synthesis of alkynes from enolizable aldehydes and ketones using the phosphazene base method.

Carbonyl Substrate	Base	Product	Yield (%)	Reference
Phenylacetaldehyde	P1-t-Bu	Phenylacetylene	85	[5][6]
Dodecanal	P1-t-Bu	1-Dodecyne	92	[5][6]
Cyclohexanecarboxaldehyde	P1-t-Bu	Ethynylcyclohexane	88	[5][6]
2-Tridecanone	P1-t-Bu	2-Tridecyne / 1-Tridecyne (70:30)	91	[5][6]
2-Tridecanone	P2-t-Bu	2-Tridecyne / 1-Tridecyne (85:15)	93	[5][6]

P1-t-Bu: tert-Butylimino-tri(pyrrolidino)phosphorane P2-t-Bu: 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine

Experimental Protocol

Protocol 2.1: General One-Pot Procedure for Alkyne Synthesis via Enol Nonaflates[5][6]

- To a solution of the enolizable carbonyl compound (1.0 equiv) in a suitable aprotic solvent (e.g., THF, toluene), add the phosphazene base (P1-t-Bu or P2-t-Bu, 2.2 equiv) at room temperature under an inert atmosphere.
- Cool the mixture to -78 °C.
- Add nonafluorobutane-1-sulfonyl fluoride (NfF, 1.1 equiv) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically a few hours, monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.

- Extract the product with an organic solvent.
- Dry the combined organic layers over a drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate in vacuo.
- Purify the residue by column chromatography to yield the desired alkyne.

Conclusion

The Ohira-Bestmann reaction and the one-pot synthesis via enol nonaflates are powerful and mild methods for the synthesis of alkynes from challenging enolizable aldehydes. The choice of method may depend on the specific substrate, desired scale, and safety considerations. The in-situ generation of the Ohira-Bestmann reagent is particularly recommended for larger-scale syntheses due to its enhanced safety profile. These protocols provide researchers and drug development professionals with reliable tools for the efficient construction of molecules containing the valuable alkyne functional group.

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